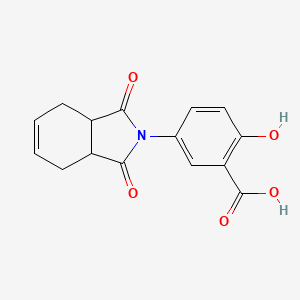

![molecular formula C6H5ClN4O B3039116 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98138-75-1](/img/structure/B3039116.png)

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

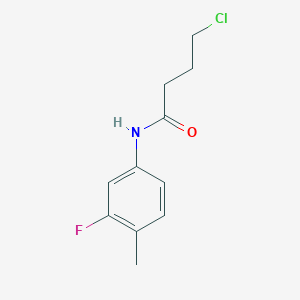

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C6H5ClN4O . It has a molecular weight of 184.58 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves a mixture of 4,6-dichloro-lH-pyrazolo[3,4-d]pyrimidine and NaOMe in methanol, stirred at 60°C for 1 hour . The reaction mixture is then quenched with water and the solution adjusted to pH=6 with 1N HCl and extracted with EtOAc .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis and Derivative Formation

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis This compound was synthesized through a two-step process from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and is a precursor for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, indicating its importance in synthesizing substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Nucleophilic Substitution for Derivative Synthesis The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produced 4-substituted products, indicating a pathway to further modify and explore the chemical derivatives of this compound (Ogurtsov & Rakitin, 2021).

Biological Activities and Applications

Antimicrobial Properties Pyrazolo[3,4-d]pyrimidines display a range of biological and medicinal properties, including antibacterial effects. Some newly synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives showed promising inhibitory properties against pathogenic bacteria, indicating their potential as antibacterial agents (Beyzaei et al., 2017).

Antifungal and Antitumor Activity 4-chloro-5-heteroimmine-1,2,3-dithiazoles, derived from reactions involving pyrazolo[3,4-d]pyrimidines, exhibited significant antifungal activity and showed potential as intermediates for synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential antitumor properties (Baraldi et al., 2002).

Antiviral and Antitumor Activities Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for antiviral and antitumor activities, showing significant in vitro activity against HSV-2 and leukemia, further establishing the compound's relevance in medical research (Ugarkar et al., 1984).

Nucleoside Analogs and Receptor Affinity The synthesis of pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine, with variations at the N1 and N5 positions, demonstrated affinity for A1 adenosine receptors, indicating the potential of these compounds in developing receptor-targeted therapies (Harden et al., 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound inhibits the enzymatic activity of CDK2 . It binds to the enzyme and prevents it from performing its normal function, which is to regulate the cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle progression . This results in the disruption of normal cell division, leading to cell death or apoptosis . This is particularly effective in cancer cells, which rely on rapid and uncontrolled cell division for their growth .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the reduction of tumor growth, making it a potential therapeutic agent for cancer treatment .

Analyse Biochimique

Biochemical Properties

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with enzymes such as xanthine oxidase . These compounds are capable of binding to the enzyme and strongly inhibit its activity .

Cellular Effects

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has been observed to significantly inhibit the growth of cell lines such as MCF-7 and HCT-116 .

Molecular Mechanism

This compound exerts its effects at the molecular level through interactions with biomolecules. It has been found to bind to enzymes such as xanthine oxidase and inhibit their activity . In addition, it has shown significant inhibitory activity against CDK2/cyclin A2 .

Temporal Effects in Laboratory Settings

It has been observed to exert significant inhibitory activity against CDK2/cyclin A2 .

Metabolic Pathways

Given its structural resemblance to the substrates for the enzyme xanthine oxidase, it may be involved in similar metabolic pathways .

Propriétés

IUPAC Name |

6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMIVDJSVSTKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)